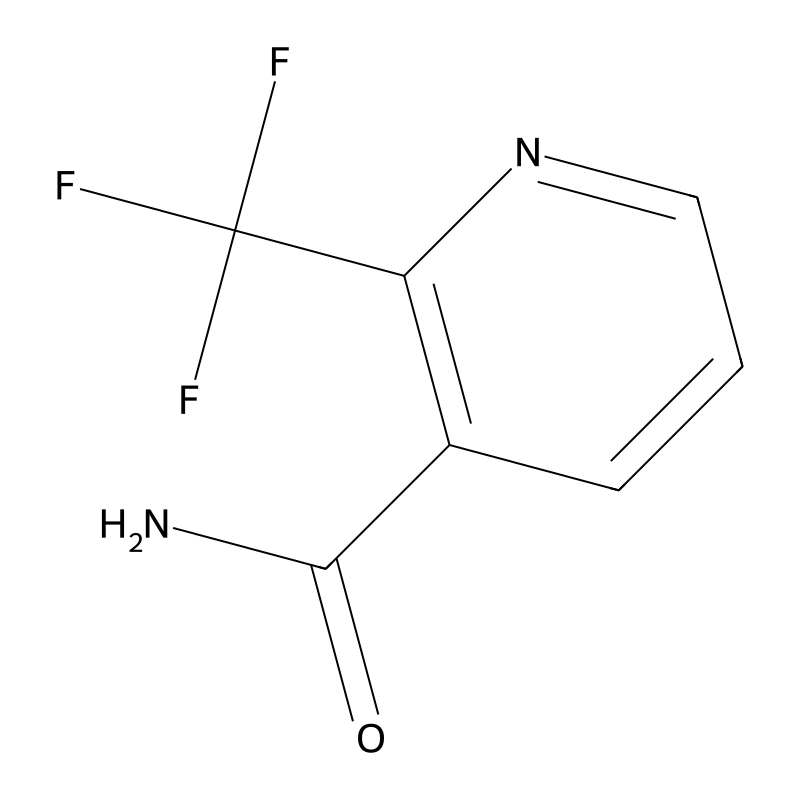2-(Trifluoromethyl)nicotinamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Enzyme Inhibition:
2-TFN has been studied for its potential to inhibit certain enzymes, including sirtuins. Sirtuins are a class of enzymes involved in various cellular processes, including metabolism, aging, and stress response. Studies suggest that 2-TFN may modulate sirtuin activity, potentially impacting these processes [].
Cancer Research:
Some research suggests that 2-TFN might have anti-cancer properties. Studies have investigated its potential effects on cancer cell proliferation, migration, and survival [, ]. However, further research is necessary to understand its mechanisms and potential therapeutic applications.
Other Areas of Investigation:
-TFN is also being explored for its potential roles in other areas of scientific research, including:
2-(Trifluoromethyl)nicotinamide is a derivative of nicotinamide, characterized by the presence of a trifluoromethyl group at the 2-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 204.15 g/mol. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and biological activity. This compound is of interest in medicinal chemistry due to its potential applications in pharmacology and agriculture.
- Hydrolysis Reaction: The compound can hydrolyze in the presence of water, yielding corresponding carboxylic acids and amines. A general representation is:
- Alkylation: It can react with alkyl halides under basic conditions to form N-alkyl derivatives, which may enhance its biological activity.
The biological activity of 2-(Trifluoromethyl)nicotinamide has been explored in various studies. It has shown promise as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, derivatives of this compound have been investigated for their inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase, an enzyme critical in the biosynthesis of tyrosine . Such activities suggest potential applications in herbicide development and therapeutic agents against certain diseases.
The synthesis of 2-(Trifluoromethyl)nicotinamide can be achieved through several methods:
- Starting Material Reaction: One common method involves reacting 2-(trifluoromethyl)nicotinic acid with methyl iodide using potassium carbonate as a base in N,N-dimethylformamide . This reaction allows for the introduction of the amide functional group.
- Pyridine Ring Modifications: Various synthetic routes have been developed that focus on modifying the pyridine ring to introduce trifluoromethyl groups efficiently .
2-(Trifluoromethyl)nicotinamide has several applications:
- Pharmaceutical Development: Due to its biological activity, it is being explored for developing new drugs targeting specific metabolic pathways or diseases.
- Agricultural Chemicals: Its derivatives are being researched as potential herbicides, particularly as inhibitors of key enzymes in plant metabolism .
Studies involving interaction mechanisms have demonstrated that 2-(Trifluoromethyl)nicotinamide can modulate enzyme activities. For example, research indicates that certain derivatives exhibit significant inhibitory effects on herbicide-resistant weed species by targeting specific enzymes like 4-hydroxyphenylpyruvate dioxygenase . These interactions are essential for understanding how modifications to the compound can enhance its efficacy and selectivity.
Several compounds share structural similarities with 2-(Trifluoromethyl)nicotinamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-(trifluoromethyl)nicotinamide | Chlorine substituent at position 6 | Potential herbicide |
| 2-Methyl-6-(trifluoromethyl)nicotinamide | Methyl group at position 2 | Antimicrobial properties |
| 3-(Trifluoromethyl)nicotinamide | Trifluoromethyl group at position 3 | Limited studies |
Each compound exhibits unique properties due to variations in substituents on the pyridine ring, influencing their biological activities and potential applications. The trifluoromethyl group remains a common feature that enhances lipophilicity and bioactivity across these compounds.








